molecular formula C6H4BBrCl2O2 B2937320 (3-Bromo-2,4-dichlorophenyl)boronic acid CAS No. 2377607-92-4

(3-Bromo-2,4-dichlorophenyl)boronic acid

Cat. No. B2937320
CAS RN: 2377607-92-4
M. Wt: 269.71
InChI Key: KXTREGNFOOCHHU-UHFFFAOYSA-N
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Description

“(3-Bromo-2,4-dichlorophenyl)boronic acid” is a type of boronic acid. Boronic acids are known to be highly valuable building blocks in organic synthesis . They are involved in various reactions such as Suzuki coupling reactions .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular formula of “(3-Bromo-2,4-dichlorophenyl)boronic acid” is C6H4BBrCl2O2 . The molecular weight is 269.72 g/mol .


Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. For instance, they are used in Suzuki coupling reactions . They can also be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

The molecular weight of “(3-Bromo-2,4-dichlorophenyl)boronic acid” is 269.72 g/mol . More detailed physical and chemical properties may not be readily available as this compound is used primarily for research and development purposes.

Scientific Research Applications

Catalysis and Organic Synthesis

Boronic acids are pivotal in organic synthesis, particularly in catalytic processes like the Suzuki-Miyaura cross-coupling reactions, where they facilitate the formation of carbon-carbon bonds. The versatility of boronic acids in cross-coupling reactions enables the synthesis of a wide array of organic compounds, including pharmaceuticals and polymers. For instance, studies have shown the efficiency of boronic acid derivatives in Suzuki-Miyaura reactions under various conditions, producing novel compounds with high yields and significant potential in drug development and materials science (Malik et al., 2020).

Sensor Development

Boronic acids have been employed in the design of chemosensors due to their ability to form reversible covalent complexes with diols, enabling the detection of saccharides and other biologically relevant molecules. This property has been utilized in developing sensors for glucose monitoring, potentially offering non-invasive methods for diabetes management (Huang et al., 2012).

Material Science

In material science, boronic acids contribute to the development of novel materials, such as electrochromic polythiophenes, which change color in response to electrical stimuli. These materials have applications in smart windows, displays, and indicators (Alkan et al., 2003). Additionally, boronic acid derivatives are used in creating responsive hydrogels for drug delivery systems and tissue engineering, showcasing their utility in biomedical applications.

Environmental and Analytical Chemistry

Boronic acids are also applied in environmental and analytical chemistry for the detoxification and removal of contaminants. For example, boron-doped diamond electrodes have been investigated for their effectiveness in oxidizing and mineralizing organic pollutants in wastewater, highlighting the role of boronic acid derivatives in environmental remediation efforts (Souza et al., 2016).

Future Directions

Boronic acids, including “(3-Bromo-2,4-dichlorophenyl)boronic acid”, continue to be valuable building blocks in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . Future research may focus on developing new reactions involving boronic acids, as well as improving the efficiency and selectivity of existing reactions.

Mechanism of Action

Target of Action

The primary target of (3-Bromo-2,4-dichlorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of many biologically active molecules .

Action Environment

The action of (3-Bromo-2,4-dichlorophenyl)boronic acid is influenced by the reaction conditions. The SM coupling reaction, in which the compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability are likely to be high under these conditions.

properties

IUPAC Name

(3-bromo-2,4-dichlorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrCl2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTREGNFOOCHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)Br)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2,4-dichlorophenyl)boronic acid

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